molecular formula C13H16N2O3S B2802995 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide CAS No. 946260-78-2

5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B2802995
CAS No.: 946260-78-2
M. Wt: 280.34
InChI Key: JYDVDPASNMOVKW-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isopropoxymethyl group, and a thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan core. One common approach is the reaction of 5-hydroxymethylfuran-2-carboxamide with isopropyl alcohol under acidic conditions to introduce the isopropoxymethyl group. Subsequently, the thiazolyl moiety is introduced through a nucleophilic substitution reaction with 4-methylthiazole.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfonic acid-functionalized zirconium-based coordination catalysts, can enhance the efficiency of the etherification and substitution reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the furan ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups at different positions on the furan ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide can be utilized to study enzyme inhibition and protein interactions. Its structural complexity allows it to interact with specific biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and thiazolyl moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological system .

Comparison with Similar Compounds

  • 5-(Ethoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

  • 5-(Propoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

  • 5-(Butoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Uniqueness: 5-(Isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide stands out due to its optimal balance of hydrophobicity and reactivity, making it more suitable for certain applications compared to its analogs. The isopropyl group provides a unique steric and electronic environment that influences its chemical behavior.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yloxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8(2)17-6-10-4-5-11(18-10)12(16)15-13-14-9(3)7-19-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDVDPASNMOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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